5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

Procure 5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1798539-01-1), a structurally distinct heterocyclic compound with a morpholinopyridine scaffold cognate to ATR kinase inhibitor pharmacophores. With a favorable drug-likeness profile (cLogP 3.47, TPSA 81.35 Ų, zero Lipinski violations) and ≥90% purity confirmed by LCMS/NMR, it is ideal for unbiased phenotypic screening and virtual screening validation. Its target-naive status removes biases associated with known inhibitors, making it a superior choice for discovering novel mechanisms of action. Available for R&D use with QC spectra upon request.

Molecular Formula C20H19FN4O3
Molecular Weight 382.395
CAS No. 1798539-01-1
Cat. No. B2607293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide
CAS1798539-01-1
Molecular FormulaC20H19FN4O3
Molecular Weight382.395
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=C2)CNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H19FN4O3/c21-16-3-1-15(2-4-16)17-13-24-20(28-17)19(26)23-12-14-5-6-22-18(11-14)25-7-9-27-10-8-25/h1-6,11,13H,7-10,12H2,(H,23,26)
InChIKeyCXLVASLFBWAZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3.8 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1798539-01-1): Structural Identity and Screening Provenance


5-(4-Fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1798539-01-1) is a synthetic heterocyclic compound (C20H19FN4O3, MW 382.39 g/mol) belonging to the oxazole-2-carboxamide class [1]. It features a 5-(4-fluorophenyl)-1,3-oxazole core linked via a carboxamide bridge to a 2-morpholinopyridin-4-ylmethyl moiety, a scaffold architecture that appears within the structural space of substituted 2-morpholinopyridine derivatives investigated as ATR kinase inhibitors [2]. The compound is commercially available as a screening compound from Life Chemicals (catalog F2434-1408) with purity specified at ≥90%, confirmed by LCMS and/or 400 MHz NMR . Its computed drug-likeness parameters (cLogP ~3.47, TPSA 81.35 Ų, 0 HBD, 7 HBA, 5 rotatable bonds) place it within favorable oral drug-like property space [3].

Why In-Class Oxazole-Carboxamide Substitution Is Not Straightforward for CAS 1798539-01-1


Simple substitution of 5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide with structurally related oxazole-2-carboxamide analogs can significantly alter key molecular properties critical for screening performance. The 2-morpholinopyridin-4-ylmethyl substituent distinguishes this compound from simpler pyridinyl analogs (e.g., CAS 955659-11-7, which lacks the morpholine moiety entirely) and from morpholinoethyl-isoxazole regioisomers (e.g., CAS 688050-36-4, which has a calculated LogP of 0.23 versus ~3.47 for the target compound) . These differences in lipophilicity, hydrogen-bonding capacity, and topological polar surface area directly influence membrane permeability, solubility, and target binding profiles [1]. Furthermore, the morpholinopyridine scaffold in the target compound is structurally cognate to the ATR kinase inhibitor pharmacophore described in patent US 2022/0185809 A1, whereas simpler analogs lack this kinase-targeting architectural feature [2]. These compound-specific structural determinants mean that generic substitution without experimental validation risks altering the biological readout in screening campaigns.

Quantitative Differential Evidence for 5-(4-Fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1798539-01-1)


Physicochemical Differentiation: Lipophilicity (cLogP) vs. Morpholinoethyl-Isoxazole Regioisomer CAS 688050-36-4

The target compound (CAS 1798539-01-1) exhibits a computed cLogP of approximately 3.47, which is substantially higher than the 0.23 ACD/LogP reported for the morpholinoethyl-isoxazole regioisomer CAS 688050-36-4 . This 3.24 log unit difference corresponds to a theoretical ~1,700-fold higher octanol-water partition coefficient for the target compound, indicating markedly greater lipophilicity that may enhance passive membrane permeability for intracellular target engagement [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) as a Brain-Penetrance Predictor vs. SAR-20347 (CAS 1450881-55-6)

The target compound has a computed TPSA of 81.35 Ų, which is below the widely accepted 90 Ų threshold for favorable CNS penetration, and significantly lower than the 110.69 Ų TPSA of the advanced JAK/TYK2 inhibitor SAR-20347 (CAS 1450881-55-6) [1][2]. This 29.34 Ų difference in polar surface area suggests that the target compound may exhibit superior passive blood-brain barrier permeability relative to SAR-20347, all else being equal [3].

Blood-brain barrier penetration CNS drug-likeness TPSA

Structural Scaffold Differentiation: Morpholinopyridine Moiety vs. Simple Pyridine Analogs (CAS 955659-11-7)

The target compound incorporates a 2-morpholinopyridin-4-ylmethyl substituent that is structurally cognate to the substituted 2-morpholinopyridine derivatives claimed as ATR kinase inhibitors in patent US 2022/0185809 A1 [1]. In contrast, the simpler analog 5-(4-fluorophenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide (CAS 955659-11-7, MW ~297 g/mol) lacks both the morpholine ring (which provides additional hydrogen-bond acceptors and conformational flexibility) and the methylene linker to the pyridine, resulting in a fundamentally different pharmacophoric presentation . This structural divergence precludes the simpler analog from engaging the same molecular recognition features exploited by the ATR kinase inhibitor chemotype.

Kinase inhibitor scaffold ATR kinase Pharmacophore

Purity and Quality Assurance Specification: ≥90% (LCMS/NMR) from ISO/IEC 17025:2019 Certified Vendor

The target compound is supplied by Life Chemicals with an assured purity specification of ≥90%, confirmed by LCMS and/or 400 MHz NMR under ISO/IEC 17025:2019 certified laboratory conditions . This purity level meets the generally accepted minimum standard for high-throughput screening libraries (typically >85–90%), and the availability of electronic NMR/LCMS spectra upon request provides procurement transparency . In contrast, no publicly available purity specification, certificate of analysis, or quality control documentation could be located for the close structural analog 5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide (CAS 955659-17-3) from any of its listed suppliers .

Compound quality Purity specification Screening reliability

Drug-Likeness Profile: Lipinski Compliance and Ligand Efficiency Potential Compared to Advanced Clinical Candidate Emavusertib (CA-4948)

The target compound (MW 382.39, cLogP 3.47, HBD 0, HBA 7) is fully Lipinski Rule-of-Five compliant with zero violations, whereas the clinically advanced IRAK4 inhibitor Emavusertib (CA-4948, CAS 1801344-14-8, MW ~503 g/mol) exceeds the MW >500 threshold and has a more complex fused oxazolo[4,5-b]pyridine scaffold [1]. The lower molecular weight of the target compound (382.39 vs. ~503) provides superior ligand efficiency potential (more binding affinity per heavy atom) and leaves greater room for property optimization during lead development, making it a more attractive starting point for fragment-to-lead or hit-to-lead campaigns [2].

Drug-likeness Lipinski Rule of Five Lead-likeness

Critical Data Gap Advisory: Absence of Published Biological Activity Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor catalogs (conducted April 2026) found no published IC50, Ki, EC50, or selectivity data for CAS 1798539-01-1 against any biological target [1][2]. This contrasts sharply with the advanced comparator SAR-20347 (CAS 1450881-55-6), which has publicly reported IC50 values of 0.6 nM (TYK2), 23 nM (JAK1), 26 nM (JAK2), and 41 nM (JAK3) in TR-FRET assays . The absence of bioactivity data for the target compound means that any biological activity inference is exclusively class-level and structural, and does not constitute evidence of target engagement or functional effect. This data gap should be explicitly factored into procurement decisions, particularly when the intended use involves target-based screening where known active comparators are available.

Data limitation Bioactivity gap Screening validation

Recommended Application Scenarios for 5-(4-Fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1798539-01-1)


Unbiased Phenotypic Screening in Oncology or Inflammation Models

Given the complete absence of published target engagement data [1], this compound is best suited for unbiased phenotypic screening campaigns where target deconvolution is performed downstream. Its morpholinopyridine scaffold is structurally cognate to ATR kinase inhibitor pharmacophores , and its favorable drug-likeness profile (MW 382.39, cLogP 3.47, zero Lipinski violations) makes it compatible with cell-based assay formats [2]. Unlike SAR-20347 or Emavusertib, which carry known target liabilities that may bias phenotypic readouts, this compound's target-naive status is advantageous for discovery of novel mechanisms of action.

Medicinal Chemistry Starting Point for Kinase-Focused Lead Generation

The combination of a 2-morpholinopyridine moiety (present in disclosed ATR kinase inhibitor patents) with a 5-(4-fluorophenyl)oxazole-2-carboxamide core provides a modular scaffold with multiple diversification vectors [1]. The ≥90% purity specification and availability of QC spectra upon request from an ISO/IEC 17025:2019 certified supplier ensure that initial SAR exploration is conducted with analytically characterized material, reducing the risk of impurity-driven artifacts in early biological assays.

Computational Chemistry and in Silico Screening Campaigns

With well-defined computed molecular properties (TPSA 81.35 Ų, cLogP 3.47, 7 HBA, 0 HBD, 5 rotatable bonds) and a structurally unique scaffold relative to known kinase inhibitors in public databases [1], this compound represents a suitable candidate for virtual screening and molecular docking studies. Its TPSA below 90 Ų suggests potential CNS penetration capability , making it relevant for computational studies targeting CNS kinases or receptors. The lack of pre-existing biological data allows its use as an unbiased test case for computational prediction validation.

Procurement as a Negative Control or Library Diversity Filler

In screening libraries where structural diversity is paramount, this compound occupies a distinct chemical space defined by its morpholinopyridinylmethyl-oxazole-2-carboxamide architecture that is not represented in any FDA-approved drug or clinical candidate [1]. At a documented purity of ≥90% with vendor QC , it is suitable for inclusion in diversity-oriented screening sets. However, its use as a positive control or tool compound is NOT recommended due to the absence of any published target engagement or functional activity data [2].

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.